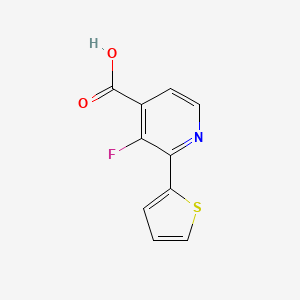
5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of phenyl isothiocyanate with an appropriate α-haloketone. One common method involves the use of phenyl isothiocyanate and 2-bromoacetophenone in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is refluxed, leading to the formation of the desired thiazolidinone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazolidine ring can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolidinones, while oxidation and reduction reactions can lead to sulfoxides or sulfones.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antioxidant activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In the context of its anticancer activity, the compound is believed to inhibit specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. For instance, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
5-Phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: Lacks the bromine substituent, which may affect its biological activity.
3-Phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but without the bromine atom at the 5-position.
5-Bromo-2-sulfanylidene-1,3-thiazolidin-4-one: Similar but lacks the phenyl group at the 3-position.
Uniqueness
The presence of both the bromine atom and the phenyl group in 5-Bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one contributes to its unique chemical and biological properties. The bromine atom can participate in various substitution reactions, while the phenyl group enhances the compound’s stability and potential interactions with biological targets.
特性
CAS番号 |
56921-38-1 |
|---|---|
分子式 |
C9H6BrNOS2 |
分子量 |
288.2 g/mol |
IUPAC名 |
5-bromo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H6BrNOS2/c10-7-8(12)11(9(13)14-7)6-4-2-1-3-5-6/h1-5,7H |
InChIキー |
QWHGNRKVCULNMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=S)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


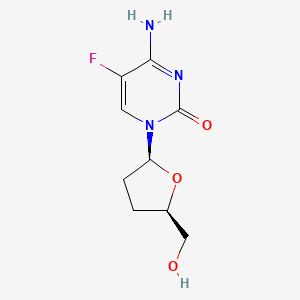
![20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12066856.png)

![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)
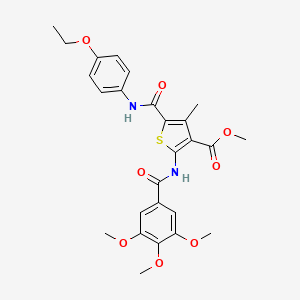
![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)
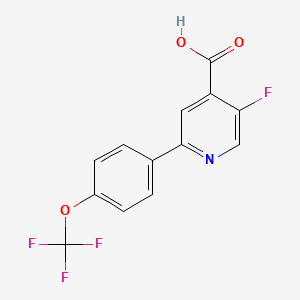
![2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12066899.png)
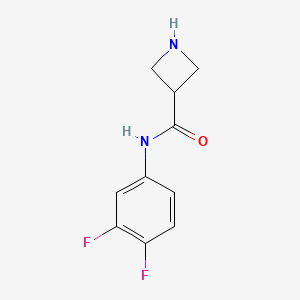


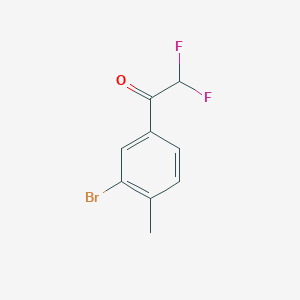
![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)
